molecular formula C9H12BrNO2S B14900928 Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate

Cat. No.: B14900928
M. Wt: 278.17 g/mol
InChI Key: XIXIVAUHXPODRD-UHFFFAOYSA-N
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Description

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a glycine ester moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with methyl glycinate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the glycine ester moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-bromothiophen-2-yl)methyl)-2-methoxyaniline
  • N-((4-bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine
  • N-((4-bromothiophen-2-yl)methyl)cyclopentanamine

Uniqueness

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is unique due to the presence of both a bromine atom and a glycine ester moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-[(4-bromothiophen-2-yl)methyl-methylamino]acetate

InChI

InChI=1S/C9H12BrNO2S/c1-11(5-9(12)13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3

InChI Key

XIXIVAUHXPODRD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)Br)CC(=O)OC

Origin of Product

United States

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